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Compound of Interest

Compound Name: D-Leucine-d10

Cat. No.: B12414514 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and isotopic

purity standards of D-Leucine-d10. This deuterated amino acid is a critical tool in metabolic

research, quantitative proteomics, and as an internal standard in mass spectrometry-based

applications. This document details synthetic methodologies, experimental protocols, and the

analytical techniques required to ensure the isotopic integrity of D-Leucine-d10, offering

valuable insights for researchers and professionals in drug development and life sciences.

Introduction to D-Leucine-d10
D-Leucine-d10 is a stable isotope-labeled analog of the essential amino acid D-leucine, where

ten hydrogen atoms have been replaced by deuterium. This isotopic substitution provides a

significant mass shift, making it an ideal internal standard for quantitative analysis by mass

spectrometry (MS) and a tracer for metabolic studies. The use of D-Leucine-d10 allows for

precise quantification of its non-labeled counterpart in complex biological matrices and enables

the elucidation of metabolic pathways.

Synthesis of D-Leucine-d10
The synthesis of D-Leucine-d10 can be achieved through several routes, primarily categorized

into chemical synthesis and enzymatic synthesis. The choice of method often depends on the

desired isotopic purity, yield, and stereochemical configuration.
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Chemical Synthesis: Asymmetric Reductive Amination
A common and effective method for the stereoselective synthesis of D-amino acids is the

asymmetric reductive amination of a corresponding α-keto acid. In the case of D-Leucine-d10,

the precursor is 4-methyl-2-oxopentanoic acid-d9.

The general workflow for this synthesis involves two key steps:

Imination: The deuterated α-keto acid reacts with an ammonia source to form an

intermediate imine.

Reduction: A chiral reducing agent is used to stereoselectively reduce the imine to the

desired D-amino acid.

The selection of the chiral catalyst and reducing agent is critical for achieving high enantiomeric

excess.

Enzymatic Synthesis
Enzymatic synthesis offers a highly specific and efficient alternative for producing D-Leucine-
d10. Leucine dehydrogenase (LeuDH) can catalyze the reductive amination of 4-methyl-2-

oxovalerate to leucine. By using a deuterated precursor and a suitable cofactor regeneration

system, D-Leucine-d10 can be synthesized with high yield and stereopurity.

Quantitative Data on D-Leucine-d10 Synthesis
The following table summarizes the quantitative data for different synthetic approaches to D-
Leucine-d10.
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Synthesis
Method

Precursor Yield
Isotopic
Purity

Enantiomeri
c Purity

Reference

Enzymatic

Synthesis

(LeuDH)

4-methyl-2-

oxovalerate-

d9

60%
>98 atom %

D
>99% [1]

Commercially

Available

Standard

Not specified N/A 98 atom % D 99% [2]

Commercially

Available

Standard

Not specified N/A
≥99% (d1-

d10)
Not specified [3]

Experimental Protocols
General Protocol for Asymmetric Reductive Amination
of 4-methyl-2-oxopentanoic acid-d9
This protocol is a general guideline and may require optimization based on specific laboratory

conditions and available reagents.

Materials:

4-methyl-2-oxopentanoic acid-d9

Ammonia source (e.g., ammonium acetate)

Chiral catalyst (e.g., a chiral phosphine ligand complexed with a transition metal)

Reducing agent (e.g., H₂)

Anhydrous solvent (e.g., methanol, trifluoroethanol)

Standard laboratory glassware and purification equipment (e.g., chromatography system)

Procedure:
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In a reaction vessel under an inert atmosphere, dissolve the 4-methyl-2-oxopentanoic acid-

d9 and the ammonia source in the anhydrous solvent.

Add the chiral catalyst to the solution.

Pressurize the reaction vessel with the reducing agent (e.g., H₂ gas) to the desired pressure.

Stir the reaction mixture at the appropriate temperature for the required duration, monitoring

the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

Upon completion, carefully quench the reaction and remove the catalyst by filtration.

Evaporate the solvent under reduced pressure.

Purify the crude product using an appropriate chromatographic technique (e.g., ion-

exchange chromatography) to isolate the D-Leucine-d10.

Characterize the final product to confirm its identity, purity, and isotopic enrichment.

Protocol for Isotopic Purity Determination by GC-MS
Sample Preparation and Derivatization:

Accurately weigh a small amount of the synthesized D-Leucine-d10 and dissolve it in a

suitable solvent.

To make the amino acid volatile for GC analysis, perform a two-step derivatization. First,

esterify the carboxylic acid group (e.g., with methanolic HCl). Second, acylate the amino

group (e.g., with pentafluoropropionic anhydride).[4]

GC-MS Analysis:

Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer

(GC-MS).

Use a suitable capillary column for the separation of the derivatized amino acid.
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Set the mass spectrometer to scan a mass range that includes the molecular ions of the

derivatized D-Leucine-d10 and its potential isotopologues.

The isotopic purity is determined by analyzing the mass spectrum of the analyte peak. The

relative abundances of the ions corresponding to the fully deuterated molecule (d10) and the

less-deuterated species (d0 to d9) are used to calculate the isotopic enrichment.[5]

Protocol for Isotopic Purity Determination by 2H NMR
Spectroscopy
Sample Preparation:

Dissolve the D-Leucine-d10 sample in a non-deuterated solvent.[6]

If an internal lock is required, a small amount of a deuterated solvent can be added in a

sealed capillary to avoid contamination.

NMR Analysis:

Acquire a 2H NMR spectrum of the sample. The experiment should be performed unlocked if

no internal lock is used.[7]

The 2H chemical shifts are very similar to the 1H chemical shifts.[8]

The isotopic purity can be assessed by comparing the integral of the deuterium signals to

that of a known internal standard or by analyzing the relative intensities of the different

deuterium environments in the molecule.

Visualizations
Leucine Metabolic Pathway
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Caption: Simplified metabolic pathway of Leucine.

Synthetic Workflow for D-Leucine-d10
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Caption: General synthetic workflow for D-Leucine-d10.

Analytical Workflow for Isotopic Purity Determination
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Caption: Analytical workflow for isotopic purity assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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